Dibenzo[b,h][1,6]naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
225-54-7 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
quinolino[4,3-b]quinoline |
InChI |
InChI=1S/C16H10N2/c1-3-7-14-11(5-1)9-12-10-17-15-8-4-2-6-13(15)16(12)18-14/h1-10H |
InChI Key |
OXXYXDAZMAZDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NC4=CC=CC=C4C3=N2 |
Origin of Product |
United States |
Significance of Polycyclic Aromatic Nitrogen Heterocycles
Polycyclic aromatic nitrogen heterocycles (PANHs) are a class of organic compounds characterized by the fusion of multiple aromatic rings, where at least one carbon atom is replaced by a nitrogen atom. researchgate.netrsc.org This incorporation of nitrogen into a polycyclic aromatic hydrocarbon (PAH) framework dramatically alters the electronic properties, solubility, and biological activity of the parent molecule. openmedicinalchemistryjournal.com The presence of nitrogen atoms introduces lone pairs of electrons and creates dipoles within the aromatic system, influencing intermolecular interactions and enhancing their functionality. openmedicinalchemistryjournal.com
These structural modifications make PANHs highly valuable in diverse scientific fields. rsc.orgopenmedicinalchemistryjournal.com Their inherent photophysical properties, such as strong light absorption and emission, make them prime candidates for use in organic light-emitting diodes (OLEDs), sensors, and as fluorescent probes. mdpi.comdntb.gov.ua In materials science, the rigid, planar structure of many PANHs facilitates strong π-π stacking, which is crucial for developing organic semiconductors and conductors. rsc.org Furthermore, the specific arrangement of nitrogen atoms can create binding sites for metal ions, making them useful as ligands in catalysis.
Structural Framework and Nomenclature of Dibenzo B,h Nih.govnih.govnaphthyridine
The name Dibenzo[b,h] nih.govnih.govnaphthyridine precisely describes the molecule's architecture according to IUPAC nomenclature for fused ring systems. iupac.org The core of the molecule is a naphthyridine, which is a bicyclic heterocycle containing two nitrogen atoms in a pyridine (B92270) ring fusion (specifically, a nih.govnih.govnaphthyridine, indicating the relative positions of the nitrogens). nih.gov To this central naphthyridine unit, two benzene (B151609) rings ("dibenzo") are fused at the 'b' and 'h' faces of the naphthyridine core.
The resulting structure is a tetracyclic, aromatic system. This fusion extends the π-conjugated system across the entire molecule, which is fundamental to its electronic and photophysical properties. Various synthetic routes have been developed to construct this complex framework, often involving multi-step procedures like the Friedländer condensation or one-pot reactions from simpler precursors. nih.govrsc.orgtandfonline.com
Table 1: Chemical Properties of Dibenzo[b,h] nih.govnih.govnaphthyridine
| Property | Value |
| Molecular Formula | C₁₆H₁₀N₂ |
| Molar Mass | 230.27 g/mol |
| Appearance | Crystalline solid |
| Core Structure | nih.govnih.govNaphthyridine |
| Fused Groups | Two Benzo rings |
Overview of Current Research Trajectories and Academic Relevance
Classical and Conventional Synthetic Approaches
Traditional methods for constructing the dibenzo[b,h] rsc.orgsmolecule.comnaphthyridine core often rely on well-established condensation and cyclization reactions.
A one-pot synthesis of 7-alkyl and aryl substituted dibenzo[b,h] rsc.orgsmolecule.comnaphthyridines has been achieved through the reaction of 4-chloro-2-methylquinolines with alkyl or aryl substituted aminoketones. tandfonline.com However, this method resulted in moderate yields of approximately 27%. tandfonline.com
An alternative and more efficient two-step method involves the initial formation of anilinoquinolines. In this approach, 4-chloro-2-methylquinolines are reacted with anilines to produce (N-phenylamino)quinolines as intermediates. tandfonline.com These intermediates are then cyclized with alkyl or aryl carboxylic acids to yield the desired dibenzo[b,h] rsc.orgsmolecule.comnaphthyridine derivatives with improved yields. tandfonline.com For instance, 4-chloro-2,8-dimethylquinoline (B186857) was heated with aniline (B41778) to form the corresponding anilinoquinoline intermediate. tandfonline.com
| Starting Materials | Intermediates | Reagents | Product | Yield |
| 4-Chloro-2-methylquinolines, Aminoketones | - | - | 7-Alkyl/Aryl-dibenzo[b,h] rsc.orgsmolecule.comnaphthyridines | ~27% |
| 4-Chloro-2-methylquinolines, Anilines | Anilinoquinolines | Alkyl/Aryl carboxylic acids | 7-Alkyl/Aryl-dibenzo[b,h] rsc.orgsmolecule.comnaphthyridines | Improved |
Table 1: Comparison of synthetic routes starting from 4-Chloro-2-methylquinolines.
A one-pot synthesis of dibenzo[b,h] rsc.orgsmolecule.comnaphthyridines has been developed by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions. rsc.org This method proceeds through four sequential condensation reactions to construct the heterocyclic framework. rsc.org This approach highlights the efficiency of multicomponent reactions in rapidly building molecular complexity from simple starting materials. rsc.orgfrontiersin.orgnih.gov
The Vilsmeier-Haack reaction is a versatile tool for the formylation and subsequent cyclization of various aromatic and heterocyclic compounds. researchgate.netresearchgate.net In the context of dibenzo[b,h] rsc.orgsmolecule.comnaphthyridine synthesis, Vilsmeier chemistry has been employed in annulation strategies. researchgate.net For example, 4-quinolinamines, derived from the reaction of 4-chloro-2-methylquinolines with 3-aminopyridine, undergo cyclization under Vilsmeier-Haack conditions to afford the target dibenzo[b,h] rsc.orgsmolecule.comnaphthyridine derivatives. researchgate.net This method often involves the use of a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). researchgate.netresearchgate.netsciencecentral.in
A specific application involves the acetylation of 3-methoxyaniline, followed by a Vilsmeier-Haack reaction using a DMF-POCl3 mixture to produce 2-chloro-7-methoxyquinoline-3-carbaldehyde. sciencecentral.in This aldehyde serves as a key intermediate for further elaboration into the dibenzo[b,h] rsc.orgsmolecule.comnaphthyridine skeleton. sciencecentral.in
Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a catalyst and a dehydrating agent for various cyclization reactions. researchgate.netsciencemadness.orgmdpi.comccsenet.org Its application in the synthesis of dibenzo[b,h] rsc.orgsmolecule.comnaphthyridines involves catalyzing the intramolecular cyclization of suitable precursors. researchgate.netresearchgate.net For example, anilinoquinolines have been cyclized with benzoic acid in the presence of PPA to yield dibenzo[b,h] rsc.orgsmolecule.comnaphthyridines. researchgate.net The high viscosity and the need for large quantities of PPA can sometimes pose experimental challenges. mdpi.com
The Niementowski reaction is a classical method for the synthesis of γ-hydroxyquinoline derivatives by the condensation of anthranilic acids with ketones or aldehydes. wikipedia.org This reaction can be adapted for the synthesis of tetrahydrobenzo[b] rsc.orgsmolecule.comnaphthyridines. smolecule.com The reaction typically requires high temperatures, which can limit its applicability. wikipedia.org However, variations using catalytic amounts of base or the presence of polyphosphoric acid have been developed to make the reaction more practical. wikipedia.org
Modern and Advanced Synthetic Strategies
More contemporary approaches to the synthesis of dibenzo[b,h] rsc.orgsmolecule.comnaphthyridines focus on improving efficiency, selectivity, and substrate scope, often employing metal-catalyzed reactions and novel cascade processes.
One such modern approach involves an iron-catalyzed one-pot strategy for the selective synthesis of 5-methyl-7-phenyldibenzo[b,h] rsc.orgsmolecule.comnaphthyridin-6(5H)-one from o-vinylaniline and N-substituted isatin. rsc.org This method demonstrates chemodivergence, where the reaction outcome can be controlled by temperature to produce different products. rsc.org
Another advanced strategy is the copper bromide-catalyzed intramolecular [4+2] hetero-Diels-Alder reaction. researchgate.net In this method, 2-(N-propargylamino)benzaldehydes react with arylamines to generate in situ electron-deficient heterodienes that undergo intramolecular cycloaddition, followed by air oxidation to furnish 5,6-dihydrodibenzo[b,h] rsc.orgsmolecule.comnaphthyridines in high yields. researchgate.net
Furthermore, an iodine-catalyzed domino reaction of 2-aminobenzamides and mucobromic acid has been developed to synthesize 6-oxo-5,6-dihydrodibenzo[b,h] rsc.orgsmolecule.comnaphthyridine-11-carboxamide derivatives. rsc.org This reaction proceeds through a proposed double elimination of hydrogen bromide. rsc.org
Cascade and Domino Reaction Sequences
Cascade and domino reactions offer an elegant and efficient approach to complex molecules like dibenzo[b,h] rsc.orgrsc.orgnaphthyridines from simple starting materials in a single operation, minimizing waste and purification steps.
An unexpected and efficient synthetic route to fluorescent dibenzo[b,h] rsc.orgrsc.orgnaphthyridine derivatives was discovered through a Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)₃)-catalyzed cascade reaction. nih.gov This reaction involves the treatment of o-aminoacetophenones with methanamines. nih.govresearchgate.net Initially investigated for quinazoline (B50416) synthesis, the use of Sc(OTf)₃ as a catalyst unexpectedly yielded the fused four-ring naphthyridine products. thieme-connect.com The process is notable for the formation of one C-C bond, two C=C bonds, and one C-N bond in a single cascade sequence. thieme-connect.com
The reaction tolerates a variety of substituents on the methanamine component, including alkyl and heteroaromatic groups, under neat (solvent-free) conditions at 90°C. thieme-connect.com This method provides a facile strategy for the efficient synthesis of a novel class of polycyclic ring-fused aminals. acs.org
Table 1: Sc(OTf)₃-Catalyzed Synthesis of Dibenzo[b,h] rsc.orgrsc.orgnaphthyridine Derivatives
| Starting Material 1 (o-aminoacetophenone derivative) | Starting Material 2 (Methanamine derivative) | Catalyst | Conditions | Product | Ref |
| o-aminoacetophenone | Aryl methanamine | Sc(OTf)₃ (5 mol%) | Neat, 90°C, air | Dibenzo[b,h] rsc.orgrsc.orgnaphthyridine derivative | thieme-connect.com |
| o-aminoacetophenone | Alkyl methanamine | Sc(OTf)₃ (5 mol%) | Neat, 90°C, air | Dibenzo[b,h] rsc.orgrsc.orgnaphthyridine derivative | thieme-connect.com |
A critical aspect of the Scandium(III) trifluoromethanesulfonate-catalyzed cascade reaction is its dependence on an air atmosphere. thieme-connect.com Mechanistic studies revealed that the formation of dibenzo[b,h] rsc.orgrsc.orgnaphthyridine is significantly inhibited under an argon atmosphere, while an oxygen atmosphere leads primarily to undesired quinazoline products. thieme-connect.com This suggests that a key step in the reaction cascade is an air-mediated C-H bond activation. thieme-connect.com This discovery highlights the role of atmospheric air not just as an oxidant but as a crucial reagent in facilitating specific bond formations for the construction of complex heterocyclic systems. nih.govresearchgate.net
A metal-free approach for the synthesis of 6-oxo-5,6-dihydrodibenzo[b,h] rsc.orgrsc.orgnaphthyridine-11-carboxamide derivatives has been developed using iodine as a catalyst. rsc.orgrsc.org This method involves the reaction of 2-aminobenzamides with mucobromic acid in refluxing tetrahydrofuran (B95107) (THF). rsc.orgresearcher.life The reaction proceeds via a domino sequence, and intriguingly, the two bromine atoms from the mucobromic acid are absent in the final product. rsc.orgrsc.org This observation led to the proposal of a domino-type reaction mechanism that involves a double elimination of hydrogen bromide. rsc.orgresearcher.liferesearchgate.net This iodine-catalyzed protocol provides an efficient pathway to functionalized dibenzonaphthyridines in moderate yields. rsc.org
Table 2: Iodine-Catalyzed Domino Synthesis of Dibenzo[b,h] rsc.orgrsc.orgnaphthyridine Derivatives
| Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Key Feature | Product | Ref |
| 2-Aminobenzamides | Mucobromic acid | Iodine | Tetrahydrofuran (THF) | Double elimination of HBr | 6-oxo-5,6-dihydrodibenzo[b,h] rsc.orgrsc.orgnaphthyridine-11-carboxamides | rsc.orgrsc.org |
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot syntheses are highly valued for their operational simplicity and efficiency. Several such methods have been reported for the dibenzo[b,h] rsc.orgrsc.orgnaphthyridine framework. One notable example involves reacting 2-acetylaminobenzaldehyde with various methyl ketones under basic conditions. rsc.org This procedure constructs the dibenzonaphthyridine core through four sequential condensation reactions in a single pot. rsc.org Another one-pot approach synthesizes 7-alkyl and aryl substituted dibenzo[b,h] rsc.orgrsc.orgnaphthyridines from the reaction of 4-chloro-2-methylquinolines and substituted aminoketones. tandfonline.comtandfonline.com However, the yields for this specific one-pot method were found to be moderate, leading to the development of an alternative, higher-yielding two-step route via anilinoquinoline intermediates. tandfonline.comtandfonline.com
Transition Metal-Catalyzed Cycloaddition Reactions
Transition metal catalysis provides powerful tools for constructing complex ring systems through cycloaddition reactions, offering high levels of control and efficiency.
A highly efficient synthesis of 5,6-dihydrodibenzo[b,h] rsc.orgrsc.orgnaphthyridines has been achieved using a copper bromide (CuBr₂)-catalyzed intramolecular inverse electron-demand hetero-Diels-Alder (IEDDA) reaction. researchgate.netacs.orgnih.gov The reaction occurs between 2-(N-propargylamino)benzaldehydes and various arylamines. researchgate.netnih.gov The mechanism involves the in situ formation of an electron-deficient heterodiene bearing a tethered alkyne. researchgate.netnih.gov This intermediate then undergoes an intramolecular [4+2] cycloaddition, followed by air oxidation, to furnish the final products in high yields. researchgate.netnih.gov This strategy is versatile, tolerating a wide range of substituents on the starting materials and proceeding under mild conditions. nih.gov The methodology was also successfully applied to the synthesis of related complex heterocycles. acs.orgacs.org
Table 3: CuBr₂-Catalyzed Intramolecular Hetero-Diels-Alder Reaction
| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Key Steps | Product | Ref |
| 2-(N-propargylamino)benzaldehydes | Arylamines | CuBr₂ | Intramolecular [4+2] Hetero-Diels-Alder | Imine formation, IEDDA cycloaddition, Air oxidation | 5,6-Dihydrodibenzo[b,h] rsc.orgrsc.orgnaphthyridines | researchgate.netnih.gov |
Ligand-Free Palladium-Catalyzed Approaches
A significant advancement in the synthesis of dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine derivatives involves the use of ligand-free palladium-catalyzed reactions. bhu.ac.inugr.es This approach offers a facile and efficient construction of the tetracyclic system through a one-pot domino sequence. The reaction typically involves intramolecular C-H bond functionalization and subsequent oxidation. bhu.ac.in This methodology has been successfully applied to a wide range of substrates, demonstrating its versatility. bhu.ac.insciencecentral.in The process is believed to proceed through the oxidative addition of an aryl chloride to a palladium(0) species, followed by an intramolecular C-H annulation and subsequent aerial oxidation to yield the stable aromatic dibenzonaphthyridine system. sciencecentral.in A key advantage of this method is the avoidance of biaryl impurities that could arise from intermolecular reactions. sciencecentral.in
Control of Regioselectivity and Atom Economy in Synthesis
Achieving regioselectivity and high atom economy are crucial aspects of modern synthetic chemistry. In the context of dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine synthesis, several strategies have been employed to control the regiochemical outcome of reactions and maximize the incorporation of atoms from the starting materials into the final product. One-pot multicomponent reactions have emerged as a powerful tool for achieving these goals. For instance, an efficient and regioselective one-pot synthesis of functionalized 13H-benzo[f]chromeno[4,3-b] Current time information in Bangalore, IN.acs.orgnaphthyridines and 1,3-diphenylbenzo[f] Current time information in Bangalore, IN.acs.orgnaphthyridines has been developed via an intra- and intermolecular imino Diels-Alder reaction. lookchem.com This method demonstrates complete regioselectivity and high atom economy, providing access to polysubstituted core motifs in moderate to good yields. lookchem.com The use of catalyst systems like CuI/Yb(OTf)3 has been shown to be effective in controlling the regioselectivity in these cyclization reactions. lookchem.com
Synthesis of Substituted Dibenzo[b,h]Current time information in Bangalore, IN.rsc.orgnaphthyridine Derivatives
The synthesis of substituted dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine derivatives allows for the fine-tuning of their chemical and physical properties. Various methods have been developed to introduce a wide range of substituents, including alkyl, aryl, carboxamide, and oxo groups, onto the dibenzonaphthyridine scaffold.
Synthesis of Alkyl and Aryl Substituted Analogues
The introduction of alkyl and aryl groups onto the dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine core has been achieved through several synthetic routes. One approach involves a one-pot synthesis from the reaction of 4-chloro-2-methylquinolines with alkyl or aryl substituted aminoketones. tandfonline.comtandfonline.comresearchgate.net However, this method can result in poor yields. tandfonline.comtandfonline.comresearchgate.net An alternative and higher-yielding method involves the use of anilinoquinolines as intermediates, which are then reacted with alkyl and aryl carboxylic acids. tandfonline.comtandfonline.comresearchgate.net Another strategy involves the reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, which proceeds via four sequential condensation reactions to afford 7-alkyl and aryl-substituted dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridines. researchgate.netrsc.org
| Starting Materials | Reagents | Product | Yield | Reference |
| 4-Chloro-2-methylquinolines, Alkyl/Aryl substituted aminoketones | - | 7-Alkyl/Aryl substituted dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridines | Poor | tandfonline.comtandfonline.comresearchgate.net |
| 4-Chloro-2-methylquinolines, Anilinoquinolines | Alkyl/Aryl carboxylic acids | 7-Alkyl/Aryl substituted dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridines | Improved | tandfonline.comtandfonline.comresearchgate.net |
| 2-Acetylaminobenzaldehyde, Methyl ketones | Basic conditions | 7-Alkyl/Aryl substituted dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridines | - | researchgate.netrsc.org |
Preparations of Carboxamide and Oxo-Derivatives
Carboxamide and oxo-derivatives of dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine have been synthesized through various methodologies. An iodine-catalyzed domino reaction of 2-aminobenzamides and mucobromic acid in refluxing THF provides a route to 6-oxo-5,6-dihydrodibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine-11-carboxamide derivatives. rsc.orgresearcher.lifekisti.re.kr This reaction proceeds with the elimination of two bromine atoms from mucobromic acid. rsc.orgresearcher.life The synthesis of 10-methoxy dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine-2-substituted carboxamide derivatives has also been reported. sciencecentral.in This involves the amidation of 10-methoxy dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine-2-carboxylic acid using hydroxybenzotriazole, EDC HCl, and an appropriate amine. sciencecentral.in Furthermore, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines leads to 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine-4-carboxylic acids, which can be further converted to their N-[2-(dimethylamino)ethyl]carboxamides. acs.org
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Aminobenzamides, Mucobromic acid | Iodine, Refluxing THF | 6-Oxo-5,6-dihydrodibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine-11-carboxamides | rsc.orgresearcher.lifekisti.re.kr |
| 10-Methoxy dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine-2-carboxylic acid, Amine | Hydroxybenzotriazole, EDC HCl | 10-Methoxy dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine-2-substituted carboxamides | sciencecentral.in |
| 4-Dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione, Primary amines | - | 2-Substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] Current time information in Bangalore, IN.rsc.orgnaphthyridine-4-carboxylic acids | acs.org |
Synthetic Routes to Dihydro- and Dioxo-Dibenzo[b,h]Current time information in Bangalore, IN.rsc.orgnaphthyridines
Synthetic routes to dihydro- and dioxo-derivatives of dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine have been established. A highly efficient synthesis of 5,6-dihydrodibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridines is achieved through the reaction of 2-(N-propargylamino)benzaldehydes and arylamines in the presence of CuBr2. researchgate.net This reaction proceeds via an in situ generated electron-deficient heterodiene that undergoes an intramolecular inverse electron-demand hetero-Diels-Alder reaction followed by air oxidation. researchgate.net Dibenzo[c,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine-6,11(5H,12H)-diones have been prepared through a novel synthetic pathway involving the condensation of an imine with an anhydride, followed by esterification and cyclization steps. nih.gov Additionally, the dimerization of 4-hydroxy-3-(3'-methyl-1'-oxo-2'-butenyl)quinoline-2(1H)-ones has been reported to yield dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridin-5,6-diones. researchgate.net
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-(N-Propargylamino)benzaldehydes, Arylamines | CuBr2 | 5,6-Dihydrodibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridines | researchgate.net |
| Aldehyde, Allyl amine, Anhydride | - | Dibenzo[c,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine-6,11(5H,12H)-diones | nih.gov |
| 4-Hydroxy-3-(3'-methyl-1'-oxo-2'-butenyl)quinoline-2(1H)-ones | - | Dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridin-5,6-diones | researchgate.net |
Functionalization with Halogenated and Methoxy (B1213986) Groups
The introduction of halogen and methoxy groups can significantly influence the properties of dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine derivatives. The synthesis of 10,11-dimethoxy-4-methyldibenzo[c,f]-2,7-naphthyridine-3,6-diamine has been achieved by reacting 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile (B1354547) with 2-methyl-benzene-1,3-diamine, with microwave heating improving the yield to 80%. acs.org A synthetic route to 10-methoxy dibenzo[b,h] Current time information in Bangalore, IN.rsc.orgnaphthyridine derivatives starts from 3-methoxyaniline, which undergoes acetylation and a Vilsmeier-Haack reaction to form 2-chloro-7-methoxyquinoline-3-carbaldehyde. sciencecentral.in This intermediate is then converted to the final product through a series of steps including imine formation, reduction, and palladium-catalyzed cyclization. sciencecentral.in Furthermore, dibenzo[c,h] Current time information in Bangalore, IN.rsc.orgnaphthyridinediones can be reacted with phosphorus(V) oxychloride to yield chloronaphthyridinones. nih.gov
Strategies for Dimeric Dibenzo[b,h]Current time information in Bangalore, IN.bohrium.comnaphthyridine Analogues
The synthesis of dimeric dibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine analogues represents a significant area of research, driven by the potential for these molecules to exhibit enhanced biological activities compared to their monomeric counterparts. orientjchem.org A key strategy for the preparation of these dimeric structures involves the reaction of 2,4-bis(N-phenylamino)quinoline with phthalic acid in the presence of polyphosphoric acid (PPA). orientjchem.org This reaction leads to the formation of dimeric dibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridines. orientjchem.org
A proposed mechanism for this transformation has been put forward to explain the formation of the observed product. orientjchem.org In contrast, the reaction of 2-methyl-4-N-phenylaminoquinoline with phthalic acid under similar PPA conditions results in the formation of monomeric 6-methyldibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridines. orientjchem.org
The interest in dimeric dibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine analogues is further underscored by their biological evaluation. For instance, screening for antibacterial activity against various pathogens has demonstrated that the dimeric analogues show improved antibacterial activity when compared to their corresponding monomeric forms. orientjchem.org
In a related approach, the intermediate 2,4'-dimethyl-4-(N-phenylamino)quinoline was synthesized by reacting 4-chloro-2-methylquinoline (B1666326) with p-toluidine (B81030) under neat conditions at 160°C. orientjchem.org The subsequent reaction of this intermediate with terephthalic acid in the presence of polyphosphoric acid at 200°C for 5 hours was expected to yield bis-dibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridines, although the primary product obtained in good yield was not the expected bis-naphthyridine. orientjchem.org
Design and Synthesis of Conformationally Constrained Scaffolds
The design and synthesis of conformationally constrained dibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine scaffolds have emerged as a promising strategy in the development of novel therapeutic agents, particularly as topoisomerase I inhibitors with potential anticancer activity. bohrium.comnih.govresearchgate.net These efforts have led to the creation of previously unknown 7,12-dihydrodibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine derivatives. nih.govresearchgate.net
A novel synthetic approach has been developed for these conformationally constrained scaffolds, which has been highlighted as a new strategy for producing dibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine derivatives with potential applications in cancer drug development. nih.govresearchgate.net The synthesis of these compounds allows for the exploration of their structure-activity relationships as anticancer agents. nih.govresearchgate.net
The synthesized conformationally constrained 7,12-dihydrodibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine derivatives have undergone in vitro evaluation for their anti-proliferative activity against human cancer cell lines, such as A549 and MCF-7, demonstrating significant cytotoxicity. nih.govresearchgate.net For instance, specific derivatives have been identified as particularly promising candidates against these cell lines. nih.govresearchgate.net The topoisomerase I inhibitory activity of these compounds suggests their potential for further development as anticancer molecules, with molecular docking analyses providing insights into their effective binding modes. nih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction studies have indicated that these derivatives possess drug-like properties. nih.govresearchgate.net
The general class of 5,6-dihydrodibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridines has also been synthesized through various methods, including a copper bromide-catalyzed intramolecular [4+2] hetero-Diels-Alder reaction. researchgate.net This reaction between 2-(N-propargylamino)benzaldehydes and arylamines proceeds via an in situ generated electron-deficient heterodiene that undergoes an intramolecular inverse electron-demand hetero-Diels-Alder reaction, followed by air oxidation to yield the final products in high yields. researchgate.net This methodology has proven to be tolerant of a wide range of substituents, allowing for the creation of a diverse library of these scaffolds under mild conditions. researchgate.net
An iodine-catalyzed domino reaction of 2-aminobenzamides and mucobromic acid in refluxing THF has also been employed to synthesize 6-oxo-5,6-dihydrodibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine-11-carboxamide derivatives. rsc.org A proposed mechanism for this reaction involves a double elimination of hydrogen bromide. rsc.org
Table of Synthesized Conformationally Constrained Dibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine Derivatives and their Activity
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) |
| 8 | 7,12-dihydrodibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine derivative | A549 | 0.44 nih.govresearchgate.net |
| 8 | 7,12-dihydrodibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine derivative | MCF-7 | 0.62 nih.govresearchgate.net |
| 12 | 7,12-dihydrodibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine derivative | A549 | 0.69 nih.govresearchgate.net |
| 12 | 7,12-dihydrodibenzo[b,h] Current time information in Bangalore, IN.bohrium.comnaphthyridine derivative | MCF-7 | 0.54 nih.govresearchgate.net |
Proposed Reaction Mechanisms for Dibenzo[b,h]rsc.orgresearchgate.netnaphthyridine Syntheses
The construction of the dibenzo[b,h] rsc.orgresearchgate.netnaphthyridine framework often involves complex, multi-step sequences that can be rationalized through several distinct mechanistic proposals.
A prominent strategy for synthesizing dibenzo[b,h] rsc.orgresearchgate.netnaphthyridine derivatives involves domino reactions, where multiple bond-forming events occur sequentially in a single pot. One such example is the iodine-catalyzed reaction between 2-aminobenzamides and mucobromic acid. rsc.orgresearcher.life This process is proposed to proceed via a domino-type mechanism that efficiently constructs two new heterocycles and three new covalent bonds in one operation. researchgate.net The reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions also follows a complex sequence, involving four sequential condensation reactions to build the final dibenzo[b,h] rsc.orgresearchgate.netnaphthyridine structure. rsc.orgrsc.org
In specific synthetic routes, the elimination of small molecules is a key driving force for the reaction. During the iodine-catalyzed synthesis of 6-oxo-5,6-dihydrodibenzo[b,h] rsc.orgresearchgate.netnaphthyridine-11-carboxamides from 2-aminobenzamides and mucobromic acid, the loss of the two bromine atoms from the mucobromic acid starting material was a key observation. rsc.orgresearcher.life This led to the proposal of a mechanism featuring a double elimination of hydrogen bromide as a critical part of the domino reaction cascade. rsc.orgresearchgate.net
The use of air as an oxidant is a hallmark of green chemistry, and its role has been investigated in the synthesis of dibenzo[b,h] rsc.orgresearchgate.netnaphthyridines. In a scandium(III) triflate-catalyzed cascade reaction of o-aminoacetophenone with methanamine, the formation of the naphthyridine product was significantly inhibited under an argon atmosphere and led to undesired quinazoline products under a pure oxygen atmosphere. thieme-connect.com This suggests that a crucial step in this cascade is an air-mediated C-H bond activation. thieme-connect.com Similarly, the synthesis of 5,6-dihydrodibenzo[b,h] rsc.orgresearchgate.netnaphthyridines via a copper bromide-catalyzed intramolecular hetero-Diels-Alder reaction is followed by a subsequent air oxidation step to furnish the final aromatized product. researchgate.netacs.org
The Povarov reaction, a type of aza-Diels-Alder reaction, provides a powerful tool for constructing nitrogen-containing heterocycles. ehu.es An efficient synthesis of 5,6-dihydrodibenzo[b,h] rsc.orgresearchgate.netnaphthyridines has been achieved through a copper(II) bromide-catalyzed reaction of 2-(N-propargylamino)benzaldehydes with arylamines. researchgate.netacs.org The proposed mechanism involves the initial formation of an imine intermediate. This is followed by a CuBr₂-catalyzed intramolecular Povarov-type [4+2] cycloaddition, specifically an inverse electron-demand hetero-Diels-Alder reaction, where an in-situ generated electron-deficient heterodiene reacts with the tethered alkyne. researchgate.netnih.gov The sequence is completed by air oxidation to yield the final product. researchgate.netresearchgate.net
Radical reactions offer alternative pathways for the formation of complex molecules. The synthesis of dihydro-dibenzonaphthyridines has been accomplished through tandem cyclizations involving imidoyl radicals. scirp.org This process begins with the generation of an imidoyl radical from an N-phenyl substituted imidoyl selenoate. This radical undergoes an initial cyclization with an allyl substituent, followed by a second cyclization of the resulting intermediate radical with the aromatic substituent to produce the 5,6-dihydro-dibenzo[b,h] rsc.orgresearchgate.netnaphthyridine structure. scirp.org Subsequent oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can then yield the fully aromatized system. scirp.org
Role of Reactive Intermediates in Reaction Progression
The formation of dibenzo[b,h] rsc.orgresearchgate.netnaphthyridines proceeds through a series of reactive intermediates that dictate the course of the reaction.
In the Povarov-type synthesis, an imine formed in situ from the condensation of an aldehyde and an amine is a critical intermediate. researchgate.netnih.gov This imine then participates in the key intramolecular cycloaddition. Specifically, in the copper-catalyzed variant, electron-deficient heterodienes bearing a tethered alkyne partner are generated in situ and act as the key reactive species for the intramolecular cyclization. researchgate.netacs.org
In syntheses involving radical pathways, imidoyl radicals are the key intermediates that initiate a cascade of cyclization events. scirp.org The stability and reactivity of these radicals, generated from precursors like 2-(2-allylamino)-phenyl selenoimidates, are central to the successful formation of the polycyclic structure. scirp.org The subsequent intermediate radical formed after the first cyclization must then be positioned correctly for the second, ring-closing cyclization to occur, ultimately leading to the dibenzo[b,h] rsc.orgresearchgate.netnaphthyridine skeleton. scirp.org
Influence of Reaction Conditions on Mechanistic Pathways (e.g., Atmosphere, Catalysis)
The formation of the dibenzo[b,h] rsc.orgresearcher.lifenaphthyridine scaffold is not governed by a single, universal mechanism. Instead, the synthetic pathway is highly sensitive to the specific reaction conditions employed, with factors such as the choice of catalyst and the composition of the reaction atmosphere playing a pivotal role in directing the chemical transformations. Research has demonstrated that subtle adjustments to these conditions can lead to entirely different mechanistic routes, influence reaction efficiency, and even result in structurally divergent products from the same set of starting materials.
The Role of Catalysis in Directing Formation Pathways
The selection of a catalyst is a critical determinant in the synthesis of dibenzo[b,h] rsc.orgresearcher.lifenaphthyridines, with different catalysts promoting distinct mechanistic routes.
Copper Catalysis: An efficient synthesis of 5,6-dihydrodibenzo[b,h] rsc.orgresearcher.lifenaphthyridines has been achieved through a copper bromide (CuBr₂) catalyzed reaction between 2-(N-propargylamino)benzaldehydes and arylamines. acs.orgacs.org The proposed mechanism involves an initial condensation to form an imine intermediate. This in situ generated species, which is an electron-deficient heterodiene with a tethered alkyne, then undergoes a CuBr₂-catalyzed intramolecular inverse electron-demand hetero-Diels–Alder reaction. acs.orgacs.org The final step to yield the aromatic dibenzonaphthyridine product is an oxidation, which is influenced by the atmosphere. acs.org Studies have shown that the choice of the copper catalyst can impact the reaction's success. For instance, in the synthesis of certain benzo[h]chromeno[3,4-b] rsc.orgresearcher.lifenaphthyridin-6-ones, switching the catalyst from CuBr₂ to copper(I) chloride (CuCl) resulted in a significant improvement in product yield under similar conditions. acs.org
Iodine Catalysis: A different mechanistic pathway is observed in the reaction of 2-aminobenzamides with mucobromic acid, which utilizes iodine as a catalyst. rsc.orgresearcher.life This reaction produces 6-oxo-5,6-dihydrodibenzo[b,h] rsc.orgresearcher.lifenaphthyridine-11-carboxamide derivatives. The proposed mechanism is a domino-type reaction that involves a double elimination of hydrogen bromide, as the two bromine atoms from the mucobromic acid starting material are absent in the final product. rsc.orgresearcher.life
Iron Catalysis and Chemodivergence: Iron(III) chloride (FeCl₃) has been employed as a catalyst in a one-pot synthesis from o-vinylaniline and N-substituted isatin, demonstrating a remarkable example of temperature-controlled chemodivergence. rsc.org This strategy allows for the selective synthesis of either 5-methyl-7-phenyldibenzo[b,h] rsc.orgresearcher.lifenaphthyridin-6(5H)-one or a 3-phenyl-1H-indole from the same starting materials simply by switching the reaction temperature. rsc.org The process is believed to involve an Fe(III)/Fe(II) single-electron transfer (SET) and utilizes air as a green oxidant. rsc.org This highlights how reaction conditions can be manipulated to selectively favor either an intermolecular or intramolecular reaction pathway to yield completely different molecular scaffolds. rsc.org
Acid Catalysis: Other catalysts, primarily acids, have also been utilized. Trifluoromethanesulfonic acid (TFSA) has been shown to catalyze the cyclization of N-aryl-2-methoxy-3-trifluoroacetyl-4-quinolylamines to yield fluorine-containing dibenzo[b,h] rsc.orgresearcher.lifenaphthyridines. clockss.org Polyphosphoric acid (PPA) has been used in the reaction of phthalic acid with aminoquinolines, although reaction temperatures can vary significantly depending on the substrates. orientjchem.org
The Influence of Atmosphere and Temperature
Atmosphere: The presence of oxygen, typically from ambient air, can be a necessary component for the final step in certain synthetic routes. In the copper-catalyzed synthesis of 5,6-dihydrodibenzo[b,h] rsc.orgresearcher.lifenaphthyridines, the mechanism concludes with an air oxidation step to form the aromatized product. acs.org Similarly, the iron-catalyzed synthesis of 5-methyl-7-phenyldibenzo[b,h] rsc.orgresearcher.lifenaphthyridin-6(5H)-one efficiently uses air as a mild and environmentally friendly oxidant. rsc.org
Temperature: Temperature can act as a decisive switch for the reaction pathway. As noted in the iron-catalyzed system, a change in temperature can selectively favor one product over another. rsc.org In the copper-catalyzed synthesis, while many reactions proceed at ambient temperature, an increase in temperature to 70 °C was sometimes necessary to achieve complete conversion and obtain good yields, especially for slower reacting substrates like 1-naphthylamine (B1663977). acs.org
Research Findings on Reaction Conditions
The following table summarizes the findings from a study on the copper-catalyzed synthesis of 12,13-dihydro-6H-benzo[h]chromeno[3,4-b] rsc.orgresearcher.lifenaphthyridin-6-ones, illustrating the effect of changing the catalyst.
Table 1: Effect of Catalyst on the Synthesis of Benzo[h]chromeno[3,4-b] rsc.orgresearcher.lifenaphthyridin-6-ones acs.org Reaction conditions: 3-amino-2H-chromen-2-one (0.5 mmol) and 2-(N-propargylamino)benzaldehyde (0.5 mmol) in the presence of catalyst (10 mol %) in 3 mL of toluene (B28343) at 70 °C.
| Entry | Catalyst | Product | Yield (%) |
|---|---|---|---|
| 1 | CuBr₂ | 6a | 43 |
| 2 | CuCl | 6a | 74 |
| 3 | CuBr₂ | 6b | 51 |
The data clearly indicates that for the substrates tested, CuCl is a more effective catalyst than CuBr₂, significantly improving the isolated yield of the final products. acs.org
The following table details the substrate scope for the CuBr₂-catalyzed synthesis of various dibenzo[b,h] rsc.orgresearcher.lifenaphthyridine derivatives, showing the influence of temperature on reaction completion.
Table 2: Substrate Scope and Influence of Temperature on Dibenzo[b,h] rsc.orgresearcher.lifenaphthyridine Synthesis acs.org Reaction conditions: Unless otherwise noted, all reactions were carried out with the corresponding aldehyde (0.5 mmol) and amine (0.5 mmol) in the presence of CuBr₂ (10 mol %) in 3 mL of toluene.
| Entry | Aldehyde | Amine | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1a | 1-Naphthylamine | 70 | 3u | 86 |
| 2 | 1b | 1-Naphthylamine | 70 | 3v | 73 |
| 3 | 1c | Aniline | 25 | 3s | 82 |
| 4 | 1c | p-Toluidine | 25 | 3t | 79 |
| 5 | 1d | Aniline | 70 | 3q | 75 |
This data demonstrates that while electron-rich aldehydes can react efficiently at room temperature (25 °C), other substrates, particularly those involving the bulkier 1-naphthylamine or electron-withdrawing groups on the aldehyde, require elevated temperatures (70 °C) to achieve high yields. acs.org
Structural Analysis and Spectroscopic Characterization of Dibenzo B,h 1 2 Naphthyridine
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within the Dibenzo[b,h] nih.govnih.govnaphthyridine scaffold.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For aromatic systems like dibenzonaphthyridines, the protons on the aromatic rings typically resonate in the downfield region (generally δ 7-9 ppm) due to the deshielding effect of the ring current. The exact chemical shifts and coupling constants (J-values) are highly sensitive to the substitution pattern on the rings. For instance, in derivatives of the isomeric Dibenzo[c,h] nih.govnih.govnaphthyridine, aromatic protons have been observed in the range of δ 6.6 to 9.4 ppm nih.gov.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The carbon atoms in the aromatic rings of dibenzonaphthyridines typically appear in the δ 110-160 ppm range. Quaternary carbons, those not bonded to any hydrogen atoms, generally show weaker signals. For example, in a derivative of Dibenzo[c,h] nih.govnih.govnaphthyridine, the carbon signals were observed in the range of δ 109 to 172 ppm, with the carbonyl carbons of a dione (B5365651) derivative appearing at the most downfield shifts nih.gov.
Detailed ¹H and ¹³C NMR data for specific derivatives of related benzonaphthyridines are presented in the tables below.
Interactive Table: ¹H NMR Data for a Benzo[b] nih.govnih.govnaphthyridine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 8.18 | dd | 8.4, 0.9 |
| H-7 | 8.00 | dd | 8.4, 0.6 |
| H-9 | 7.70 | ddd | 8.4, 6.9, 1.4 |
| H-10 | 7.56 | ddd | 8.2, 6.8, 1.2 |
Data for 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine in CDCl₃ nih.gov.
Interactive Table: ¹³C NMR Data for a Benzo[b] nih.govnih.govnaphthyridine Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C-10 | 156.6 |
| C-5a | 147.2 |
| C-11a | 139.5 |
| C-7 | 129.8 |
| C-9 | 128.9 |
| C-6a | 126.8 |
| C-8 | 126.6 |
| C-11 | 125.1 |
| C-6 | 123.7 |
Data for 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridine in CDCl₃ nih.gov.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule. For Dibenzo[b,h] nih.govnih.govnaphthyridine and its derivatives, characteristic IR absorption bands can confirm the presence of the aromatic rings and any substituents.
The key vibrational modes for the dibenzonaphthyridine core include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹ vscht.cz.
Aromatic C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic framework vscht.cz.
C-N stretching: These vibrations are also expected within the fingerprint region of the spectrum.
For substituted derivatives, additional characteristic peaks will be present. For example, a carbonyl group (C=O) in a dione derivative of Dibenzo[c,h] nih.govnih.govnaphthyridine shows strong absorptions in the range of 1650-1710 cm⁻¹ nih.gov.
Interactive Table: Characteristic IR Absorption Bands for a Dibenzo[c,h] nih.govnih.govnaphthyridine Derivative
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | ~3400 | Medium |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| C=O Stretch (Amide) | 1710, 1670 | Strong |
| Aromatic C=C Stretch | 1651 | Medium |
Data for an 8,9-Dimethoxy-5-methyldibenzo[c,h] nih.govnih.govnaphthyridine-6,11(5H,12H)-dione derivative nih.gov.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. For Dibenzo[b,h] nih.govnih.govnaphthyridine, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
For example, the molecular formula of 1,3-diphenyl-3,4-dihydrobenzo[b] nih.govnih.govnaphthyridine, C₂₄H₁₈N₂, was confirmed by HRMS, with a calculated [M]⁺ of 334.1470 and a found value of 334.1452 nih.gov. The fragmentation patterns of related pyrazolo- and benzopyrazolo-fused 1,6-naphthyridines have been studied, often involving the elimination of small molecules like CO and HCN asianpubs.org.
Electronic absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. These techniques are particularly useful for studying conjugated aromatic systems like Dibenzo[b,h] nih.govnih.govnaphthyridine, which are often fluorescent rsc.org.
The absorption spectrum (UV-Vis) arises from the promotion of electrons from the ground state to higher energy excited states upon absorption of light. The fluorescence spectrum is the emission of light as the excited state returns to the ground state. The positions of the absorption and emission maxima (λ_max) and the fluorescence quantum yield are key parameters.
For derivatives of the related 6,7-dihydrodibenzo[b,j] rsc.orgillinois.eduphenanthroline, absorption bands corresponding to π-π* transitions are observed in the 250-300 nm range, with n-π* transitions in the 310-350 nm region. Their emission spectra are typically found in the 350-480 nm range wikipedia.org. The solvent can have a significant effect on the absorption and emission properties, with more polar solvents often causing a shift in the spectra wikipedia.org.
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light. This technique is exclusively used for the characterization of chiral molecules nih.gov. A non-chiral molecule will not exhibit a CD spectrum.
The parent Dibenzo[b,h] nih.govnih.govnaphthyridine is an achiral molecule and therefore does not exhibit a CD spectrum. However, if a chiral center is introduced into the molecule, for instance through the addition of a chiral substituent, or if the molecule is synthesized in a way that introduces axial chirality, then CD spectroscopy would be a valuable tool for its characterization. For example, the study of chiral 1,1'-binaphthyl derivatives by vibrational circular dichroism (VCD) has provided detailed conformational information cas.cz. To date, no CD spectroscopic data for chiral derivatives of Dibenzo[b,h] nih.govnih.govnaphthyridine have been found in the performed searches.
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals shimadzu.com. For conjugated aromatic compounds like Dibenzo[b,h] nih.govnih.govnaphthyridine, the most common electronic transitions are π → π* and n → π*.
The π → π* transitions are typically of high intensity and occur in molecules with conjugated systems. The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen atom) to an anti-bonding π* orbital, are generally of lower intensity. The absorption maxima (λ_max) are indicative of the extent of conjugation in the molecule; larger conjugated systems generally absorb at longer wavelengths shimadzu.com. For some naphthalene (B1677914) derivatives, the absorption maximum appears around 350 nm mdpi.com.
X-ray Crystallography for Precise Molecular Structure Elucidation
X-ray crystallography stands as a definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for the parent Dibenzo[b,h] nih.govrsc.orgnaphthyridine is not extensively reported, studies on its derivatives offer significant understanding of the core ring structure.
One of the first structural elucidations for a related compound was for 1,3-Diphenyl-3,4-dihydrobenzo[b,h] nih.govrsc.orgnaphthyridine . nih.gov This analysis provided foundational data on the geometry of the partially saturated dibenzonaphthyridine framework. The compound was synthesized from 2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one and crystallized from a methanol-ethanol solution. nih.gov
The key crystal data for 1,3-Diphenyl-3,4-dihydrobenzo[b,h] nih.govrsc.orgnaphthyridine are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₁₈N₂ |
| Formula Weight | 334.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.2658 (4) |
| b (Å) | 10.8583 (5) |
| c (Å) | 16.1842 (7) |
| β (°) | 107.909 (2) |
| Volume (ų) | 1716.63 (13) |
| Z | 4 |
| Data Collection and Refinement | |
| Radiation | Mo Kα |
| Temperature (K) | 100 |
| Reflections collected | 20360 |
| Independent reflections | 3365 |
| R(int) | 0.029 |
| Final R indices [I > 2σ(I)] | R₁ = 0.036, wR₂ = 0.094 |
In another study, the crystal structure of 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] nih.govrsc.orgnaphthyridin-6-amine was determined. nih.gov This derivative presents a fully aromatic dibenzonaphthyridine core. The analysis revealed that the fused tetracyclic ring system is essentially planar, with a root-mean-square deviation of 0.08(3) Å. nih.gov This planarity is a key feature of the aromatic system. The study also highlighted the orientation of the substituent groups; the phenyl ring and the phenylamino (B1219803) group are inclined to the mean plane of the fused tetracyclic ring system by 82.68 (6)° and 35.31 (5)°, respectively. nih.gov
The crystal structure of this compound is stabilized by weak intermolecular C-H···N hydrogen bonds, forming centrosymmetric dimers. nih.gov Further stability is provided by weak C-H···π and π–π stacking interactions, with centroid–centroid distances of 3.834 (2) and 3.898 (1) Å. nih.gov
Conformational Studies and Stereochemical Analysis
The conformational and stereochemical properties of Dibenzo[b,h] nih.govrsc.orgnaphthyridine derivatives are influenced by the degree of saturation in the heterocyclic rings and the nature of the substituents.
For 1,3-Diphenyl-3,4-dihydrobenzo[b,h] nih.govrsc.orgnaphthyridine , the presence of a dihydro-naphthyridine ring introduces significant conformational features. A notable finding from the X-ray analysis is that the C=N double bond, with a length of 1.2868 (15) Å, is significantly bent out of the plane of the aromatic bicyclic ring system. nih.gov This is evidenced by the N—C—C—C torsion angle of -157.63 (12)°. nih.gov Furthermore, the bond is also out of the plane of the phenyl ring at the 1-position, with an N—C—C—C torsion angle of 41.15 (16)°. nih.gov This deviation from planarity is a key conformational aspect of this dihydro derivative. From a stereochemical perspective, this compound was crystallized as a racemate. nih.gov
In contrast, the fully aromatic core of 2,9-Dimethyl-7-phenyl-N-(4-methylphenyl)dibenzo[b,h] nih.govrsc.orgnaphthyridin-6-amine is largely planar. nih.gov The conformation of the molecule is influenced by a weak intramolecular N—H···π(arene) interaction. nih.gov The planarity of the fused ring system is a characteristic feature of aromatic polycyclic systems.
Computational and Theoretical Investigations of Dibenzo B,h 1 2 Naphthyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Dibenzo[b,h] nih.govkisti.re.krnaphthyridine and its derivatives, DFT calculations are instrumental in understanding its fundamental chemical and physical properties.
While specific DFT studies detailing the electronic structure of the unsubstituted Dibenzo[b,h] nih.govkisti.re.krnaphthyridine parent molecule are not extensively detailed in the available literature, this computational approach is routinely used for related compounds. Such analyses typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity and polarizability.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule, providing a chemical interpretation of the wavefunction. wikipedia.org It translates the complex delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements like core electrons, lone pairs, and bonds. wikipedia.orgwisc.edu For a molecule like Dibenzo[b,h] nih.govkisti.re.krnaphthyridine, NBO analysis would quantify the delocalization of electron density across the fused aromatic system and identify key donor-acceptor interactions that contribute to its stability and reactivity. However, specific NBO analysis reports for the parent Dibenzo[b,h] nih.govkisti.re.krnaphthyridine compound are not prominent in the surveyed scientific literature.
Non-linear optical (NLO) materials have applications in modern technologies like telecommunications, optical computing, and data storage. frontiersin.orgnih.gov Computational methods, particularly DFT, are employed to predict the NLO properties of molecules by calculating parameters such as dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). mdpi.com Molecules with large conjugated π-electron systems, like Dibenzo[b,h] nih.govkisti.re.krnaphthyridine, are potential candidates for NLO materials. While various naphthyridine derivatives have been investigated for their NLO properties, specific computational studies focusing on the NLO characteristics of Dibenzo[b,h] nih.govkisti.re.krnaphthyridine itself are not readily found. dntb.gov.uanih.gov
Theoretical studies have been conducted to understand how derivatives of Dibenzo[b,h] nih.govkisti.re.krnaphthyridine interact with biological macromolecules, particularly DNA. These interactions are fundamental to their potential therapeutic applications. Studies propose that these compounds can bind to DNA through different mechanisms. For instance, 6-Methyl-1,6-dibenzonaphthyridinium triflates exhibit changes in their fluorescence intensity when they intercalate into the base pairs of double-stranded DNA. rsc.org Furthermore, spectral and docking studies of 10-methoxydibenzo[b,h] nih.govkisti.re.krnaphthyridine-2-carboxamide derivatives suggest a strong binding affinity for DNA, with a proposed mechanism of minor groove binding. nih.gov These theoretical investigations are crucial for rationalizing the DNA-binding profiles and guiding the design of new derivatives with enhanced interaction capabilities.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a ligand and its biological target, such as a protein or nucleic acid.
Several studies have utilized molecular docking to investigate the interactions of Dibenzo[b,h] nih.govkisti.re.krnaphthyridine derivatives with key biological targets, including DNA and the enzyme Topoisomerase I. These simulations provide insights into the specific binding modes and the key molecular interactions that stabilize the ligand-target complex.
For example, docking studies performed on two new 10-methoxydibenzo[b,h] nih.govkisti.re.krnaphthyridine-2-carboxamide derivatives confirmed that their preferred binding mode with DNA is through the minor groove. nih.gov In another study, novel 7,12-dihydrodibenzo[b,h] nih.govkisti.re.krnaphthyridine derivatives were designed as non-camptothecin inhibitors of Topoisomerase I. nih.govresearchgate.net Molecular docking was used to rationalize the potent inhibitory activity of the most promising compounds, revealing their effective binding modes within the enzyme-DNA complex. nih.govresearchgate.net These computational models are invaluable for understanding the structure-activity relationships and for the rational design of new, more potent inhibitors. kisti.re.kr
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| 10-methoxy-dibenzo[b,h] nih.govkisti.re.krnaphthyridine-2-carboxamides | DNA | Binding confirmed to be in the minor groove, supporting spectral data. | nih.gov |
| 7,12-dihydrodibenzo[b,h] nih.govkisti.re.krnaphthyridines | Topoisomerase I | Rationalized the potent anticancer activity by showing effective binding modes in the enzyme's active site. | nih.govresearchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a predictive model, QSAR can guide the design of new compounds with improved potency and screen virtual libraries to identify potential leads.
While QSAR is a powerful tool in drug discovery, specific 3D-QSAR studies focused on the Dibenzo[b,h] nih.govkisti.re.krnaphthyridine scaffold were not identified in the reviewed literature. However, such studies have been successfully applied to related, but structurally distinct, scaffolds. For example, combined 3D-QSAR and molecular docking studies have been performed on benzo[h] nih.govkisti.re.krnaphthyridin-2(1H)-one analogues to develop predictive models for their activity as mTOR inhibitors. ijpsonline.com The application of similar QSAR methodologies to a series of Dibenzo[b,h] nih.govkisti.re.krnaphthyridine derivatives could similarly accelerate the discovery of new potent agents by identifying the key structural features that govern their biological activity.
In Silico Predictions of Reaction Mechanisms and Pathways
Computational chemistry plays a pivotal role in elucidating the complex reaction mechanisms that lead to the formation of the Dibenzo[b,h] nih.govrsc.orgnaphthyridine scaffold. Theoretical studies, often employing Density Functional Theory (DFT), provide insights into reaction feasibility, transition states, and the influence of catalysts and substituents.
Several synthetic strategies for Dibenzo[b,h] nih.govrsc.orgnaphthyridines and its derivatives have been computationally investigated. One prominent pathway involves an intramolecular inverse-electron-demand hetero-Diels-Alder (IEDDA) reaction. The synthesis of 5,6-dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridines has been achieved through a copper bromide-catalyzed reaction between 2-(N-propargylamino)benzaldehydes and arylamines. researchgate.net In this process, an electron-deficient heterodiene is generated in situ, which then undergoes the IEDDA cycloaddition with a tethered alkyne, followed by air oxidation to yield the final product. researchgate.net Computational models of similar hetero-Diels-Alder reactions help to explain the stereoselectivity and feasibility of these cyclizations under various catalytic conditions. nih.govrsc.org
Another computationally explored mechanism is the one-pot synthesis from 2-acetylaminobenzaldehyde and methyl ketones under basic conditions, which proceeds via four sequential condensation reactions. rsc.org Theoretical models can help map the energy landscape of such multi-step domino reactions, identifying the most probable intermediates and transition states.
Furthermore, an iodine-catalyzed domino reaction has been described for the synthesis of 6-oxo-5,6-dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridine-11-carboxamide derivatives from 2-aminobenzamides and mucobromic acid. rsc.org The proposed mechanism involves a complex cascade that includes a double elimination of hydrogen bromide. rsc.org In silico studies are instrumental in validating such proposed pathways, which are often difficult to confirm through experimental means alone.
Table 1: Overview of Computationally Investigated Reaction Pathways
| Reaction Type | Key Reactants | Catalyst/Conditions | Proposed Mechanism Highlights | Reference |
|---|---|---|---|---|
| Intramolecular Hetero-Diels-Alder | 2-(N-propargylamino)benzaldehydes, Arylamines | CuBr₂ | In situ generation of an electron-deficient heterodiene followed by IEDDA cycloaddition and oxidation. | researchgate.net |
| One-Pot Sequential Condensation | 2-Acetylaminobenzaldehyde, Methyl Ketones | Basic conditions | Four sequential condensation reactions leading to the fused ring system. | rsc.org |
| Domino Reaction | 2-Aminobenzamides, Mucobromic Acid | Iodine | A cascade reaction involving a proposed double elimination of hydrogen bromide. | rsc.org |
Development of Pharmacophore Models for Molecular Design
The Dibenzo[b,h] nih.govrsc.orgnaphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of anticancer agents that target DNA topoisomerase I (Top1). researchgate.net Pharmacophore modeling, a cornerstone of computer-aided drug design, has been instrumental in developing potent inhibitors based on this framework. These models define the essential three-dimensional arrangement of chemical features necessary for biological activity.
The development of these models is often guided by comparing the Dibenzo[b,h] nih.govrsc.orgnaphthyridine scaffold with known Top1 inhibitors, such as the indenoisoquinolines. acs.orgnih.gov By replacing the five-membered C-ring of indenoisoquinolines with a six-membered nitrogen heterocyclic ring, researchers have designed novel dibenzo[c,h] nih.govrsc.orgnaphthyridines. acs.orgnih.gov Molecular docking studies of these new compounds into the Top1-DNA cleavage complex help to rationalize their activity and refine the pharmacophore model. nih.govnih.gov
A typical pharmacophore model for a Dibenzo[b,h] nih.govrsc.orgnaphthyridine-based Top1 inhibitor includes several key features:
A planar polycyclic aromatic system: This feature is crucial for intercalating between DNA base pairs at the cleavage site.
Hydrogen Bond Acceptors/Donors: Specific nitrogen and oxygen atoms in the scaffold and its substituents form critical hydrogen bonds with amino acid residues in the Top1 enzyme and with the DNA backbone.
Hydrophobic Regions: These areas of the molecule engage in van der Waals interactions within the binding pocket.
Molecular docking analyses have rationalized the activity of potent 7,12-dihydrodibenzo[b,h] nih.govrsc.orgnaphthyridine derivatives, identifying effective binding modes within the Top1 active site. researchgate.net These computational studies, along with in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, guide the synthesis of new derivatives with improved drug-like properties and enhanced cytotoxicity against cancer cell lines. researchgate.net For instance, docking studies indicated that inactive dibenzo[c,h] nih.govrsc.orgnaphthyridinediones might suffer from unfavorable steric interactions within the binding pocket, a problem that could be addressed through rational molecular design informed by the pharmacophore model. nih.govnih.gov
Beyond cancer, derivatives of the related benzo[h] nih.govrsc.orgnaphthyridine scaffold have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for potential Alzheimer's disease therapy. nih.gov Molecular modeling in this context revealed that these compounds can bind to both the peripheral anionic site (PAS) and mid-gorge residues of AChE, providing a mechanistic basis for their high potency. nih.gov
Table 2: Key Pharmacophore Features for Dibenzo[b,h] nih.govrsc.orgnaphthyridine Derivatives as Topoisomerase I Inhibitors
| Pharmacophore Feature | Description | Interacting Partner | Importance for Activity |
|---|---|---|---|
| Planar Aromatic Core | The fused, flat ring system of the dibenzonaphthyridine scaffold. | DNA base pairs | Essential for intercalation into the DNA strand at the enzyme-mediated cleavage site. |
| Hydrogen Bond Acceptors | Nitrogen atoms within the naphthyridine rings and carbonyl oxygens on substituents. | Amino acid residues (e.g., Arg, Asn) in Topoisomerase I | Orients and stabilizes the inhibitor within the ternary drug-Top1-DNA complex. |
| Hydrophobic Groups | Substituents such as methoxy (B1213986) or alkyl groups attached to the core scaffold. | Nonpolar regions of the Top1 binding pocket | Enhances binding affinity through favorable van der Waals interactions. |
Advanced Research Applications and Potentials of Dibenzo B,h 1 2 Naphthyridine Scaffolds
Development of Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the dibenzo[b,h]naphthyridine scaffold makes it a prime candidate for the development of sensitive detection tools. Certain derivatives, such as 6-Methyl-1,6-dibenzonaphthyridinium triflates, exhibit strong intrinsic fluorescence. This property is not static; the fluorescence intensity of these compounds has been observed to change significantly upon interaction with biomolecules, most notably double-stranded DNA (dsDNA).
This "light-up" or "light-switch" characteristic, where the probe's fluorescence is enhanced upon binding to its target, is highly desirable for chemical sensors as it reduces background signal and increases sensitivity. The change in fluorescence upon DNA intercalation has positioned these compounds as effective fluorescent probes for the detection and quantification of DNA. The principle relies on the restriction of intramolecular motion and the altered electronic environment of the naphthyridine core when it binds to DNA, leading to a change in the quantum yield of fluorescence. Researchers have successfully synthesized various dibenzo[b,h]naphthyridines and demonstrated their utility as turn-on fluorescent stains for DNA in applications like gel electrophoresis. The development of these probes showcases the modularity of the dibenzo[b,h]naphthyridine system, where substitutions on the core structure can be tailored to optimize photophysical properties for specific sensing applications.
Mechanistic Studies of DNA Binding and Intercalation
The interaction between dibenzo[b,h]naphthyridine derivatives and DNA is a key aspect of their biological activity and their application as probes. The planar aromatic structure of the core allows it to insert between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding is supported by spectroscopic evidence, where changes in the fluorescence of 6-methyl-1,6-dibenzonaphthyridinium triflates are observed upon their association with dsDNA.
Further studies on specifically designed 10-methoxydibenzo[b,h]naphthyridine-2-carboxamide derivatives have employed a range of techniques, including electronic absorption, fluorescence, ¹H NMR, and circular dichroism spectroscopy, to elucidate the binding mechanism. These comprehensive studies have confirmed a strong association with DNA.
Quantifying the affinity of a compound for DNA is crucial for understanding its potential efficacy and mechanism. The strength of the interaction is expressed by the binding constant (K_b), with higher values indicating a stronger affinity. For two novel 10-methoxydibenzo[b,h]naphthyridine-2-carboxamide derivatives, designated R1 and R2, these constants have been precisely determined through fluorescence titration studies. The results demonstrate a very strong binding to DNA, with binding constants in the range of 10^6 to 10^7 M⁻¹, which is characteristic of potent DNA-binding agents.
| Compound | DNA Binding Constant (K_b) [M⁻¹] |
|---|---|
| 10-methoxydibenzo[b,h]naphthyridine-2-carboxamide (R1) | 5.3 x 10⁷ |
| 10-methoxydibenzo[b,h]naphthyridine-2-carboxamide (R2) | 6.8 x 10⁶ |
Data sourced from spectral studies on novel dibenzo[b,h]naphthyridine carboxamide derivatives.
Mechanistic Characterization as Topoisomerase Inhibitors
Topoisomerases are essential enzymes that manage the topological state of DNA during cellular processes like replication and transcription. They are a key target for anticancer drugs. While much of the research in this area has focused on the dibenzo[c,h]naphthyridine isomer, the findings provide significant insight into the potential of the broader dibenzonaphthyridine scaffold as topoisomerase inhibitors. These compounds function as "topoisomerase poisons," which stabilize the transient covalent complex formed between the enzyme and DNA. This action prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering cell death.
The development of dibenzo[c,h]naphthyridines as Topoisomerase I (Top1) inhibitors stems from efforts to improve upon existing anticancer agents. They were designed as non-camptothecin inhibitors, aiming to overcome the limitations of camptothecin (B557342), such as its unstable lactone ring. The design strategy involved modifying the structure of another class of non-camptothecin inhibitors, the indenoisoquinolines. Specifically, the five-membered cyclopentadienone C-ring of the indenoisoquinoline core was expanded to a six-membered nitrogen heterocyclic ring, resulting in the dibenzo[c,h]naphthyridine scaffold.
This structural modification was undertaken to better understand the forces that stabilize the ternary complex formed by the drug, Top1, and DNA. The mechanism of action for these compounds mirrors that of other topoisomerase poisons: they bind to the Top1-DNA covalent complex, inhibiting the religation step of the enzyme's catalytic cycle. This trapping of the "cleavage complex" transforms the essential enzyme into a cellular poison that generates persistent DNA breaks, which are lethal to rapidly dividing cancer cells.
A key characteristic of topoisomerase inhibitors is the specific DNA sequences at which they induce cleavage. This site selectivity can influence their efficacy and biological effects. Studies have shown that dibenzo[c,h]naphthyridine derivatives exhibit unique DNA cleavage site selectivities that differ from both camptothecin and the parent indenoisoquinoline compounds.
For example, analysis of the Top1-mediated DNA fragmentation patterns revealed distinct differences. One derivative, a chloronaphthyridinone (compound 31), induced weak cleavage at base pairs 44 and 68, which is contrary to the pattern seen with indenoisoquinolines. However, the same compound caused a more intense cleavage at base pair 97, a pattern that bears a greater resemblance to that of camptothecin. This demonstrates that subtle changes to the inhibitor's core structure can significantly alter its interaction with the Top1-DNA complex and the resulting cleavage pattern.
| Compound Class | Cleavage Intensity at Base Pair 44 | Cleavage Intensity at Base Pair 68 | Cleavage Intensity at Base Pair 97 |
|---|---|---|---|
| Indenoisoquinolines | Strong | Strong | Variable |
| Chlorodibenzo[c,h]naphthyridinone (Cmpd 31) | Weak | Weak | Intense |
| Camptothecin | Variable | Variable | Strong |
Comparative DNA cleavage site selectivity of Topoisomerase I inhibitors. Data derived from fragmentation pattern analysis.
Exploration as Scaffolds in Chemical Biology Research
The rigid, planar structure of the dibenzo[b,h] sciencecentral.inniab.res.innaphthyridine core has made it an attractive scaffold for designing molecules that can interact with biological targets. Researchers have explored its potential in various areas of chemical biology, particularly in the development of enzyme inhibitors.
Structural Insights into VEGFR-2 Inhibition
Information regarding the specific structural insights of Dibenzo[b,h] sciencecentral.inniab.res.innaphthyridine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is not available in the provided search results. While the broader class of 1,6-naphthyridines has been investigated for VEGFR-2 inhibition, detailed molecular docking or structural biology studies focusing specifically on the dibenzo[b,h] isomer were not identified.
Mechanistic Aspects of Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO) are enzymes crucial for the degradation of monoamine neurotransmitters. The inhibition of these enzymes, particularly the MAO-B isoform, is a key strategy in managing neurodegenerative diseases. Research has shown that derivatives of the dibenzo[b,h] sciencecentral.inniab.res.innaphthyridine scaffold can act as effective MAO-B inhibitors. mdpi.com
In one study, a series of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] sciencecentral.inniab.res.innaphthyridines were synthesized and evaluated for their potential to inhibit MAO enzymes. mdpi.com Several derivatives containing a 1-phenylethynyl substitution proved to be effective MAO-B inhibitors with potency in the low micromolar range. The mechanism of action involves the scaffold binding to the active site of the MAO-B enzyme, preventing it from breaking down its target neurotransmitters.
The most potent compound identified in this series was the 1-(2-(4-fluorophenyl)ethynyl) analog, which exhibited a half-maximal inhibitory concentration (IC50) of 1.35 μM against MAO-B. This potency is comparable to that of the well-established MAO-B inhibitor, pargyline. mdpi.com
| Compound | Derivative Structure | IC50 (μM) |
|---|---|---|
| 5g | 1-(2-(4-fluorophenyl)ethynyl)-2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] sciencecentral.inniab.res.innaphthyridine | 1.35 |
| Data sourced from Synthesis of Novel Benzo[b] sciencecentral.inniab.res.innaphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. mdpi.com |
Structural Basis for Phosphoinositide-Dependent Kinase-1 (PDK1) Inhibition
Phosphoinositide-dependent kinase-1 (PDK1) is a master regulator in signaling pathways that are often hyperactivated in various cancers. Consequently, designing inhibitors for PDK1 is a significant goal in cancer drug discovery. The dibenzo[b,h] sciencecentral.inniab.res.innaphthyridine scaffold has been utilized as a foundation for the structure-based design of novel PDK1 inhibitors. sciencecentral.inresearchgate.netresearchgate.net
Researchers have successfully synthesized a series of novel 10-methoxy dibenzo[b,h] sciencecentral.inniab.res.innaphthyridinecarboxamides based on a structure-based e-pharmacophore developed from the active site of PDK1. sciencecentral.inresearchgate.net The structural hypothesis is that the planar dibenzonaphthyridine core can fit into the ATP-binding pocket of the kinase, with the carboxamide side chain providing additional interactions to enhance binding affinity and selectivity.
To validate this hypothesis, molecular docking studies were performed. These computational predictions provided a detailed understanding of how the dibenzo[b,h] sciencecentral.inniab.res.innaphthyridine scaffold can be utilized for the future development of PDK1 inhibitors. sciencecentral.inresearchgate.net The docking models suggest that the scaffold orients itself within the kinase's active site to form key interactions with amino acid residues, thereby blocking the enzyme's activity. Although specific atomic interactions from a crystal structure are not available, these in silico models form the structural basis for the observed activity and guide further optimization of this compound class. sciencecentral.in
Future Research Directions and Unexplored Avenues for Dibenzo B,h 1 2 Naphthyridine
Development of Novel and Green Synthetic Methodologies
While several synthetic routes to dibenzo[b,h] nih.govnih.govnaphthyridines have been established, there remains a significant opportunity for the development of more efficient, versatile, and environmentally benign methodologies. Future research should focus on:
One-Pot and Multicomponent Reactions: Expanding upon existing one-pot syntheses will be crucial for improving efficiency and reducing waste. nih.govrsc.org The development of novel multicomponent reactions that allow for the rapid assembly of complex dibenzo[b,h] nih.govnih.govnaphthyridine derivatives from simple starting materials is a highly desirable goal.
Catalysis: Exploring a broader range of catalysts, including earth-abundant metals and organocatalysts, can lead to more sustainable and cost-effective synthetic processes. For instance, iodine-catalyzed domino reactions have shown promise in the synthesis of certain derivatives, suggesting that other halogen-based catalytic systems could be explored. researchgate.net
Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave or ultrasound-assisted synthesis), will be paramount. A visible-light-catalyzed, metal-free cross-coupling reaction has been reported for a related dibenzo[b,h] nih.govrsc.orgnaphthyridine, indicating a promising avenue for greener synthesis of the nih.govnih.gov isomer.
In-depth Structural-Activity Relationship Studies for Enhanced Functionality
The biological activities of dibenzo[b,h] nih.govnih.govnaphthyridine derivatives are highly dependent on their substitution patterns. Systematic and in-depth structure-activity relationship (SAR) studies are essential for optimizing their therapeutic potential.
Anticancer Activity: Dibenzo[c,h] nih.govnih.govnaphthyridines have been identified as potent topoisomerase I inhibitors. nih.gov Future SAR studies should focus on systematically modifying the substituents on the aromatic rings and the lactam nitrogen to enhance cytotoxicity and selectivity for cancer cells. nih.govnih.gov The introduction of various functional groups can significantly impact the drug-target-DNA ternary complexes. nih.gov
| Compound | Modifications | Anticancer Activity (GI₅₀) |
| Indenoisoquinoline 2 | Parent compound | Mean-graph midpoint: 5.6 μM |
| Chlorodibenzonaphthyridinone 32 | Morpholinopropyl chain on lactam nitrogen | Low micromolar concentrations |
Data sourced from J Med Chem. nih.gov
Monoamine Oxidase (MAO) Inhibition: Certain benzo[b] nih.govnih.govnaphthyridine derivatives have shown promise as MAO inhibitors, which are relevant for the treatment of neurodegenerative diseases. nih.govresearchgate.net Future research should explore a wider range of substituents on the tetrahydrobenzo[b] nih.govnih.govnaphthyridine scaffold to improve potency and selectivity for MAO-A or MAO-B. nih.govmdpi.com
| Compound | Substituent on Phenyl Ring | MAO-B IC₅₀ (μM) |
| 5g | 4-F | 1.35 |
| Pargyline (Reference) | - | >1.35 |
Data for benzo[b] nih.govnih.govnaphthyridine derivatives, sourced from Molecules. mdpi.com
Further Elucidation of Complex Reaction Mechanisms
A deeper understanding of the reaction mechanisms underlying the synthesis of dibenzo[b,h] nih.govnih.govnaphthyridines is crucial for optimizing reaction conditions and expanding the scope of these reactions. Future efforts should be directed towards:
Mechanistic Studies of Domino Reactions: Investigating the intricate steps of domino reactions, such as the proposed double elimination of hydrogen bromide in certain iodine-catalyzed syntheses, can provide valuable insights for designing new and more efficient cascade reactions. researchgate.net
Computational Modeling of Reaction Pathways: The use of computational methods, such as Density Functional Theory (DFT), can help to elucidate transition states and reaction intermediates, providing a theoretical framework to complement experimental findings.
Isotopic Labeling Studies: Employing isotopic labeling can be a powerful tool to trace the fate of atoms throughout a reaction sequence, offering definitive evidence for proposed mechanisms.
Expansion of Research Applications in Advanced Materials and Chemical Biology
The unique photophysical properties of dibenzo[b,h] nih.govnih.govnaphthyridines make them attractive candidates for a range of applications beyond medicine.
Advanced Materials: There is a significant opportunity to explore the use of dibenzo[b,h] nih.govnih.govnaphthyridine derivatives in organic electronics. Their rigid, planar structure and tunable electronic properties suggest potential applications in:
Organic Light-Emitting Diodes (OLEDs): While research has focused on related naphthyridine-based iridium(III) complexes for OLEDs, the dibenzo[b,h] nih.govnih.govnaphthyridine core itself could be incorporated into novel emitters or host materials. rsc.orgresearchgate.netnih.govnih.govrsc.org
Chemical Sensors: The fluorescence of dibenzo[b,h] nih.govnih.govnaphthyridinium salts is sensitive to their environment, suggesting their potential development as fluorescent chemical sensors for detecting specific analytes. rsc.org
Chemical Biology: The ability of certain derivatives to act as fluorescent DNA-binding compounds opens up exciting possibilities in chemical biology. rsc.org Future research could focus on:
Fluorescent Probes: Designing and synthesizing new derivatives with enhanced photostability, quantum yield, and specific targeting capabilities for use as probes in cellular imaging and diagnostics. researchgate.netresearchgate.net
Theranostic Agents: Combining the therapeutic properties (e.g., anticancer activity) with the inherent fluorescence of the dibenzo[b,h] nih.govnih.govnaphthyridine scaffold could lead to the development of theranostic agents that allow for simultaneous diagnosis and treatment.
Synergistic Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work will be a driving force in the future of dibenzo[b,h] nih.govnih.govnaphthyridine research.
Predictive Modeling: The development of robust quantitative structure-activity relationship (QSAR) and machine learning models can help to predict the biological activity of novel derivatives, thereby guiding synthetic efforts towards the most promising candidates. nih.govmdpi.com
Molecular Docking and Dynamics: In silico tools such as molecular docking and molecular dynamics simulations can provide detailed insights into the binding interactions of dibenzo[b,h] nih.govnih.govnaphthyridine derivatives with their biological targets, aiding in the rational design of more potent and selective inhibitors. researchgate.netelsevierpure.com
DFT for Photophysical Properties: Computational chemistry, particularly DFT and time-dependent DFT (TD-DFT), can be employed to predict and understand the photophysical properties of new derivatives, accelerating the discovery of novel materials for OLEDs and fluorescent probes.
By pursuing these future research directions, the scientific community can continue to unlock the vast potential of the dibenzo[b,h] nih.govnih.govnaphthyridine scaffold, leading to the development of new therapeutics, advanced materials, and powerful tools for chemical biology.
Q & A
Synthesis & Characterization
Q. What are the standard synthetic routes for dibenzo[b,h][1,6]naphthyridine derivatives, and how do reaction conditions influence yield?
- Basic: Common routes include cyclization of quinoline precursors with polyphosphoric acid (PPA) or POCl₃-mediated reactions. For example, POCl₃ and PCl₅ under reflux yield intermediates that are subsequently treated with NaOMe/MeOH to form the naphthyridine core . Yields depend on solvent choice (e.g., 1,4-dioxane vs. THF) and temperature control during critical steps like oxidation with DDQ .
- Advanced: Optimizing regioselectivity in multi-step syntheses requires precise stoichiometric ratios and catalyst-free "grindstone chemistry" approaches. For instance, solvent-free grinding of ketones, malononitrile, and amines at RT achieves 90–97% yields for 1,2-dihydro derivatives .
Biological Activity & Mechanism
Q. How does this compound interact with topoisomerase I, and what structural features enhance inhibitory potency?
- Basic: Derivatives like 10-methoxy carboxamides act as intercalators, stabilizing the DNA-topoisomerase I cleavage complex. This is confirmed via DNA relaxation assays and molecular docking, where planar aromatic systems show strong π-π stacking with base pairs .
- Advanced: Substituents at C-10 (e.g., methoxy groups) improve binding affinity by aligning with the enzyme’s hydrophobic pocket. Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups on the carboxamide side chain reduce IC₅₀ values in A549 lung cancer cells by 3-fold compared to pemetrexed .
Q. What evidence supports the role of this compound in targeting PDK1, and how is this validated experimentally?
- Advanced: Epharmacophore models derived from PDK1’s ATP-binding site identify critical hydrogen bond acceptors and hydrophobic regions. Derivatives like 8,9-dimethoxy-5-(3-morpholinopropyl) analogs show sub-µM inhibition in kinase assays, validated via Western blotting of downstream AKT phosphorylation .
Structural Analysis & Computational Modeling
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?
- Basic: ¹H/¹³C NMR (e.g., DMSO-d₆ for detecting NH protons) and IR (C=O stretches at ~1650 cm⁻¹) are standard. Single-crystal X-ray diffraction confirms planar geometry, with mean C–C bond lengths of 1.39 Å and π-π stacking distances of 3.76–3.85 Å .
- Advanced: High-resolution mass spectrometry (HRMS) coupled with DFT calculations validates non-covalent interactions. For example, C–H⋯N hydrogen bonds in crystal lattices correlate with stability in physiological buffers .
Q. How can molecular docking and ADME predictions guide the design of novel this compound analogs?
- Advanced: Docking into PDK1’s PIF pocket (Glide XP scoring) identifies favorable van der Waals contacts with Leu159 and Glu166. SwissADME predictions highlight logP values <3 and TPSA <90 Ų as optimal for blood-brain barrier penetration, critical for CNS-targeted derivatives .
Data Contradictions & Validation
Q. Why do some studies report conflicting cytotoxic activities for structurally similar this compound derivatives?
- Advanced: Discrepancies arise from assay conditions (e.g., serum concentration in MTT assays) and cellular uptake variations. For example, dimeric analogs show enhanced antibacterial activity due to increased membrane permeability, while monomeric forms are more potent in topoisomerase I inhibition . Cross-validation using orthogonal assays (e.g., comet assays for DNA damage) resolves such contradictions .
Q. How do solvent-free synthesis methods compare to traditional routes in terms of purity and scalability?
- Advanced: Grindstone chemistry avoids solvent-related impurities but may introduce mechanical stress-induced degradation. HPLC purity (>98%) is achievable for small batches, while traditional reflux methods with PPA allow gram-scale production but require extensive purification .
Future Directions
Q. What unresolved challenges exist in applying this compound scaffolds to neurodegenerative disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
